molecular formula C20H22N2O7 B2618683 Thalidomide-O-C6-COOH CAS No. 2169266-69-5

Thalidomide-O-C6-COOH

Número de catálogo: B2618683
Número CAS: 2169266-69-5
Peso molecular: 402.403
Clave InChI: BATNDOUDCIVVSL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Mecanismo De Acción

Target of Action

The primary target of 7-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyheptanoic acid, also known as Thalidomide-O-C6-COOH, is a component of the E3 ubiquitin ligase complex known as cereblon . Cereblon plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .

Mode of Action

This compound interacts with its target, cereblon, by binding to it . This binding leads to the selective degradation of specific transcription factors, namely IKZF3 and IKZF1 . The degradation of these transcription factors is a key aspect of the compound’s mode of action .

Biochemical Pathways

The interaction of this compound with cereblon affects several biochemical pathways. It modulates the release of inflammatory mediators like tumor necrosis factor-alpha (TNF-a) and other cytokines . This modulation can lead to immunosuppressive and anti-angiogenic activity .

Pharmacokinetics

It is known that thalidomide, a related compound, exhibits absorption rate-limited pharmacokinetics This suggests that this compound may have similar properties

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its immunosuppressive and anti-angiogenic activity . By degrading specific transcription factors and modulating the release of inflammatory mediators, this compound can suppress immune responses and inhibit the formation of new blood vessels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the body fluids can affect the compound’s stability and activity Additionally, factors such as the presence of other medications, the individual’s health status, and genetic factors can also influence the compound’s action and efficacy

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Thalidomide-O-C6-COOH is synthesized by conjugating an E3 ligase ligand-linker with the Thalidomide-derived cereblon ligand . The synthesis involves multiple steps, including the preparation of the cereblon ligand and the linker, followed by their conjugation under specific reaction conditions. The detailed synthetic route and reaction conditions are proprietary and often vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency . The process typically includes the preparation of intermediates, their purification, and final conjugation to produce the target compound.

Análisis De Reacciones Químicas

Types of Reactions

Thalidomide-O-C6-COOH undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation.

Major Products

Aplicaciones Científicas De Investigación

Chemical Applications

Thalidomide-O-C6-COOH is utilized in the development of Proteolysis Targeting Chimeras (PROTACs) . These are innovative molecules designed to selectively degrade target proteins within cells. The compound's specific linker and cereblon ligand combination allows for efficient binding and degradation of proteins involved in various diseases, making it a valuable tool in drug discovery and development.

Biological Research

In biological studies, this compound is employed to investigate protein-protein interactions and cellular pathways. Its interaction with cereblon modulates several biochemical pathways, notably the release of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and other cytokines. This modulation is crucial for understanding diseases characterized by inflammation and immune dysregulation.

Medical Applications

This compound has shown promise in treating various medical conditions due to its anti-inflammatory , immunomodulatory , and anti-angiogenic properties. Its applications include:

  • Cancer Treatment : It is being studied for its efficacy against multiple myeloma and other malignancies characterized by excessive angiogenesis .
  • Inflammatory Diseases : The compound is investigated for potential use in conditions such as Crohn's disease, graft-versus-host disease, and severe recurrent aphthous stomatitis .
  • Neurological Disorders : Recent studies suggest that thalidomide derivatives may inhibit oxidative stress-related damage in nerve cells, indicating potential applications in neuroprotection .

Case Studies

Several case studies highlight the effectiveness of this compound and its analogs:

  • Case Study 1 : A study demonstrated that thalidomide derivatives significantly inhibited TNF-α secretion in various cancer cell lines, showcasing their potential as anti-cancer agents .
  • Case Study 2 : Research involving zebrafish models revealed insights into the teratogenic effects of thalidomide, leading to the identification of cereblon as a target for mitigating these effects while retaining therapeutic efficacy .

Actividad Biológica

Thalidomide-O-C6-COOH is a derivative of thalidomide, characterized by the addition of a carboxylic acid functional group. This modification enhances its biological activity and potential therapeutic applications. The compound has garnered interest due to its immunomodulatory, anti-inflammatory, and anti-cancer properties, making it a subject of extensive research.

Chemical Structure and Properties

This compound has the chemical formula C₁₅H₁₂N₂O₇ and maintains the structural integrity of thalidomide while introducing a reactive site for further modifications. Its unique structure allows for enhanced solubility and reactivity compared to its parent compound.

Property Thalidomide This compound
Chemical FormulaC₁₁H₈N₂O₄C₁₅H₁₂N₂O₇
Functional GroupsPhthalimideCarboxylic Acid
SolubilityModerateEnhanced
Biological ActivityAnti-cancer, teratogenicImmunomodulatory, anti-cancer

This compound acts primarily through its interaction with cereblon (CRBN), an E3 ubiquitin ligase. By binding to CRBN, it facilitates the ubiquitination and subsequent degradation of target proteins involved in inflammatory responses and tumor growth. This mechanism is crucial for its therapeutic effects, particularly in hematological malignancies like multiple myeloma.

Key Mechanisms:

  • Ubiquitination : this compound forms a complex with CRBN and target proteins, leading to their degradation by the proteasome.
  • Cytokine Modulation : It selectively inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12, shifting immune responses towards a Th2 profile.

Biological Activity Studies

Research has shown that this compound exhibits significant antiproliferative activity against various cancer cell lines. A comparative study assessed its efficacy against HepG-2 (liver cancer), PC3 (prostate cancer), and MCF-7 (breast cancer) cell lines.

Results Summary:

  • Cell Lines Tested : HepG-2, PC3, MCF-7
  • Efficacy : Demonstrated significant reduction in cell viability at low concentrations.
Cell Line IC50 (µM) Comparison with Thalidomide
HepG-20.76 ± 0.08More effective than thalidomide
PC30.65 ± 0.10Comparable efficacy
MCF-70.70 ± 0.05Enhanced activity observed

Case Studies

  • Multiple Myeloma Treatment :
    This compound has been evaluated in clinical settings for its effectiveness in treating multiple myeloma. Studies indicate that it can improve patient outcomes when used in conjunction with other therapies.
  • Inflammatory Conditions :
    The compound has shown promise in managing conditions such as Behçet's disease and graft-versus-host disease by modulating immune responses and reducing inflammation.

Propiedades

IUPAC Name

7-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyheptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O7/c23-15-10-9-13(18(26)21-15)22-19(27)12-6-5-7-14(17(12)20(22)28)29-11-4-2-1-3-8-16(24)25/h5-7,13H,1-4,8-11H2,(H,24,25)(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATNDOUDCIVVSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.